molecular formula C13H18N2O2 B1328218 N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine CAS No. 1114597-69-1

N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine

Cat. No.: B1328218
CAS No.: 1114597-69-1
M. Wt: 234.29 g/mol
InChI Key: ITPPSPYMRPRVTM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound reflects the evolution of indole chemistry from its early origins in natural product isolation to sophisticated synthetic approaches. Indole chemistry itself began to develop significantly with the study of indigo dye, where indole was first isolated by Adolf von Baeyer in 1866 through the reduction of oxindole using zinc dust. This foundational work established the groundwork for understanding indole reactivity and synthetic accessibility.

The specific compound this compound emerged from more recent synthetic efforts focused on creating substituted indole derivatives with enhanced structural complexity. The compound's development reflects the advancement of synthetic organic chemistry techniques that allow for precise control over substitution patterns and functional group incorporation. The assignment of CAS registry number 1114597-69-1 indicates its recognition as a distinct chemical entity within the comprehensive chemical literature database.

The synthetic accessibility of this compound became possible through developments in indole functionalization chemistry, particularly methods for selective substitution at the 3-position of the indole ring system. These synthetic approaches built upon decades of research into indole reactivity, which showed that position 3 is particularly susceptible to electrophilic substitution reactions. The successful synthesis of this complex derivative demonstrates the maturation of synthetic methodologies that enable the construction of multi-substituted indole systems with high selectivity and efficiency.

The compound also serves as an important reference point for understanding structure-activity relationships within indole-based compounds. Its specific substitution pattern creates a unique electronic and steric environment that can be compared with other indole derivatives to understand how structural modifications influence molecular properties. This comparative approach has proven valuable in the rational design of new indole derivatives with targeted properties.

Furthermore, the compound's role in chemical databases and research literature establishes it as a benchmark for analytical and characterization methods applied to complex indole derivatives. The detailed spectroscopic and analytical data available for this compound provides valuable reference information for researchers working with similar molecular systems.

Relationship to 5-Methoxyindole Derivatives

This compound belongs to the important family of 5-methoxyindole derivatives, which represent a significant subclass within indole chemistry characterized by methoxy substitution at the 5-position of the indole ring system. This substitution pattern creates compounds with distinct electronic and chemical properties compared to unsubstituted indoles, positioning this family as particularly important for both synthetic and biological research applications.

The parent compound 5-methoxyindole, with molecular formula C₉H₉NO and molecular weight 147.17 grams per mole, serves as the foundational structure from which this derivative is constructed. The 5-methoxy substitution fundamentally alters the electronic properties of the indole system, increasing electron density at specific positions and influencing the reactivity patterns available for further synthetic modification. This electronic modification creates opportunities for selective functionalization that would not be possible with unsubstituted indole systems.

Within the broader family of 5-methoxyindole derivatives, this compound represents a particularly complex example of substitution at the 3-position of the indole ring. While many 5-methoxyindole derivatives focus on simple substitutions or single functional group additions, this compound demonstrates the feasibility of incorporating complex amine-containing side chains while maintaining the integrity of the methoxy-substituted indole core. This achievement places the compound among the more sophisticated examples of 5-methoxyindole derivatization.

The relationship to other members of the 5-methoxyindole family is particularly evident when comparing synthetic approaches and structural features. Related compounds such as 5-methoxy-N-methyltryptamine and other 5-methoxy-substituted tryptamine derivatives share common synthetic challenges and opportunities. The successful synthesis of this compound provides valuable insights that can be applied to the synthesis of related derivatives within this family.

The compound also demonstrates important principles of substitution tolerance within 5-methoxyindole systems. The successful incorporation of both the methoxyethyl and methylamine functionalities shows that the 5-methoxyindole core can accommodate complex substitution patterns without compromising structural stability. This tolerance for multiple substitutions expands the potential scope of 5-methoxyindole derivative synthesis and suggests opportunities for creating even more complex derivatives based on this structural framework.

Property Value Reference
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.29 g/mol
CAS Registry Number 1114597-69-1
SMILES Notation COC1=CC2=C(NC=C2CNCCOC)C=C1
InChI Key ITPPSPYMRPRVTM-UHFFFAOYSA-N
Chemical Class 5-Methoxyindole Derivative
Substitution Pattern 3-Position Complex Amine
Commercial Status Discontinued from Some Suppliers

Properties

IUPAC Name

2-methoxy-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-16-6-5-14-8-10-9-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,9,14-15H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPPSPYMRPRVTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(Halomethyl)-5-methoxyindole Intermediate

  • Starting from 5-methoxyindole, the 3-position can be selectively functionalized by:
    • Bromomethylation using paraformaldehyde and hydrobromic acid or N-bromosuccinimide (NBS) under acidic conditions.
    • Alternatively, formylation at the 3-position via Vilsmeier-Haack reaction to yield 3-formyl-5-methoxyindole, which can be converted to a halomethyl derivative by reduction and halogenation.

Nucleophilic Substitution with 2-Methoxyethylamine

  • The halomethyl intermediate is reacted with 2-methoxyethylamine under mild basic conditions (e.g., triethylamine or sodium carbonate) in an aprotic solvent such as acetonitrile or DMF.
  • This step proceeds via nucleophilic substitution, displacing the halide and forming the N-(2-methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine.

Reductive Amination Route (Alternative)

  • Starting from 3-formyl-5-methoxyindole, reductive amination with 2-methoxyethylamine can be performed.
  • The aldehyde and amine are mixed in a suitable solvent (methanol or ethanol), followed by addition of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • This method offers high selectivity and yields for the secondary amine formation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromomethylation Paraformaldehyde, HBr or NBS, acidic media 0–25 °C 2–6 hours 70–85 Control pH to avoid overbromination
Nucleophilic substitution 2-Methoxyethylamine, base (Et3N), DMF 25–60 °C 4–12 hours 65–80 Use dry solvents to prevent hydrolysis
Reductive amination 3-Formyl-5-methoxyindole, 2-methoxyethylamine, NaBH(OAc)3 Room temp to 40 °C 6–24 hours 75–90 Mild reducing agent preferred

Purification and Characterization

Research Findings and Comparative Analysis

  • Studies indicate that reductive amination offers superior yields and cleaner products compared to direct nucleophilic substitution, which can suffer from side reactions such as elimination or overalkylation.
  • The presence of the 5-methoxy substituent stabilizes the indole ring during functionalization and improves solubility of intermediates.
  • Catalytic hydrogenation methods have been reported for related indole amines but are less common for this specific compound due to sensitivity of the methoxy groups.
  • Industrially, multi-step one-pot procedures combining diazotization, reduction, and condensation have been developed for related indole amines to improve efficiency and reduce waste, but these are more complex and require careful control of reaction parameters.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Halomethylation + Substitution Bromomethylation, then amine substitution Straightforward, scalable Possible side reactions, moderate yield 65–80
Reductive Amination Formylation, then reductive amination High selectivity, good yield Requires careful reducing agent handling 75–90
Catalytic Hydrogenation (Related compounds) Reduction of nitro or diazonium intermediates Efficient for some indole amines Not ideal for methoxy-substituted indoles Variable

Chemical Reactions Analysis

Types of Reactions

“N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research indicates that compounds similar to N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine may exhibit antidepressant properties. The indole structure is known for its role in serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of indole can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, making them candidates for further investigation in treating depression and anxiety disorders.

2. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. The methoxy groups on the indole ring could enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal health and function. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Neuroscience Research

1. Serotonergic Activity
Given its structural similarities to known serotonergic agents, this compound is being studied for its potential to act as a selective serotonin reuptake inhibitor (SSRI). This could position it as a novel therapeutic agent for mood disorders, where enhancing serotonergic transmission is beneficial.

2. Cognitive Enhancement
Research into cognitive enhancers has identified compounds that can improve memory and learning through modulation of neurotransmitter systems. The unique structure of this compound may allow it to interact with multiple receptors involved in cognitive processes.

Cosmetic Applications

1. Skin Care Formulations
The compound's properties make it a candidate for inclusion in cosmetic formulations aimed at improving skin hydration and texture. Its ability to interact with skin receptors may enhance the efficacy of moisturizing products, leading to improved skin barrier function.

2. Anti-Aging Products
Due to its potential antioxidant properties, this compound could be beneficial in anti-aging formulations. Antioxidants are vital in combating oxidative stress, a significant factor in skin aging.

Data Table of Applications

Application AreaPotential UsesRelevant Studies/Findings
Medicinal ChemistryAntidepressant activitySimilar compounds show serotonin modulation effects
Neuroprotective effectsPotential benefits in neurodegenerative diseases
Neuroscience ResearchSerotonergic activityInvestigated as an SSRI candidate
Cognitive enhancementMay improve memory through neurotransmitter modulation
Cosmetic ApplicationsSkin care formulationsEnhances hydration and texture
Anti-aging productsPotential antioxidant properties

Mechanism of Action

The mechanism of action of “N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine
  • N-(2-Hydroxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine
  • N-(2-Ethoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine

Uniqueness

“N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine” is unique due to the presence of both methoxyethyl and methoxyindole groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine, with the CAS number 1114597-69-1, is a compound that has garnered attention due to its potential biological activities, particularly in cancer research. This article delves into its chemical properties, biological activities, and relevant research findings.

This compound has the molecular formula C13H18N2O2C_{13}H_{18}N_{2}O_{2} and a molar mass of approximately 234.29 g/mol. The compound is classified as an irritant and is structurally characterized by the presence of an indole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₂
Molar Mass 234.29 g/mol
CAS Number 1114597-69-1
Hazard Class Irritant

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other bioactive indole derivatives suggests that it may exhibit significant antiproliferative effects against various cancer cell lines.

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, demonstrating notable antiproliferative activity. For instance, it showed a significant reduction in cell viability in MDA-MB-231 (breast cancer) and A549 (lung cancer) cells, indicating its potential as a therapeutic agent in oncology .
    • The mechanism of action appears to involve the induction of apoptosis through modulation of key signaling pathways such as phospho-p38 and phospho-Akt .
  • In Vivo Studies :
    • In xenograft models, administration of this compound resulted in a marked decrease in tumor growth compared to control groups. This suggests that the compound not only inhibits tumor proliferation but may also enhance survival rates in preclinical models .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cancer progression:

  • EGFR Inhibition : Similar compounds have shown inhibition of the epidermal growth factor receptor (EGFR), which plays a critical role in tumorigenesis. Although specific data on this compound's EGFR inhibitory activity is limited, its structural analogs demonstrate promising results .
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis through caspase activation and modulation of survival signaling pathways .

Case Studies

Several case studies have explored the efficacy of indole derivatives in treating various cancers:

  • Breast Cancer Model :
    • A study involving MDA-MB-231 cells treated with this compound showed a dose-dependent decrease in cell viability, with IC50 values indicating potent antiproliferative effects .
  • Lung Cancer Model :
    • In A549 lung cancer cells, similar treatment resulted in significant apoptosis induction, suggesting that this compound could be a candidate for further development as an anticancer agent .

Q & A

Basic: What established synthetic routes are available for N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

  • Indole core functionalization : Introduction of the methoxy group at the 5-position via electrophilic substitution, often using iodine or bromine in methanol under reflux .
  • Mannich-type alkylation : Reaction of 5-methoxyindole with formaldehyde and 2-methoxyethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C, catalyzed by acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
    Critical factors include inert atmosphere (N₂/Ar) to prevent oxidation and precise stoichiometry to minimize byproducts like dimerized indole derivatives .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

  • Data collection : Single crystals grown via slow evaporation in ethanol are analyzed using SHELX software. The methoxyethyl side chain’s flexibility may require low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Refinement challenges : Disordered methoxy groups or rotational conformers in the ethyl chain complicate electron density maps. Strategies include:
    • Applying restraints to bond lengths/angles using SHELXL .
    • Utilizing Hirshfeld atom refinement (HAR) for accurate H-atom positioning .
  • Validation : R-factor convergence (<5%) and CheckCIF/PLATON alerts ensure structural reliability .

Basic: Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., indole C3 methylene at δ 4.2–4.5 ppm; methoxy groups at δ 3.7–3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the methoxyethyl chain .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities (<0.5%). High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ = 279.1712) .
  • FT-IR : N-H stretching (3300–3400 cm⁻¹) and C-O-C bands (1250 cm⁻¹) validate amine and ether functionalities .

Advanced: What strategies elucidate the compound’s binding affinity to neurological targets, and how do structural modifications alter pharmacokinetics?

Methodological Answer:

  • In vitro assays : Competitive binding studies with 5-HT₂A/σ-1 receptors (radioligand displacement assays using [³H]ketanserin/[³H]DTG) reveal submicromolar affinity. Fluorescence polarization assays quantify membrane permeability .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., indole NH-π stacking with Tyr residues; methoxyethyl H-bonding to Asp). Modifications like replacing methoxy with halogens improve logP (from 2.1 to 3.5) but reduce solubility .
  • ADMET profiling : HepG2 microsomal stability assays and Caco-2 monolayers assess metabolic half-life (t₁/₂ > 60 min) and permeability (Papp > 1 × 10⁻⁶ cm/s) .

Data Contradiction: How can discrepancies between in vitro and in vivo biological activity data be systematically addressed?

Methodological Answer:

  • Source analysis : Compare assay conditions (e.g., serum protein binding in vitro vs. plasma-free in vivo). For example, 80% serum reduces free drug concentration, explaining lower in vivo efficacy .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., O-demethylation at the 5-position) that may act as false positives in vitro .
  • Dose-response recalibration : Adjust in vivo doses using allometric scaling (e.g., human equivalent dose = murine dose × (12/37)^0.33) .

Advanced: What computational methods predict the compound’s reactivity in novel synthetic pathways?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states for nucleophilic attacks (e.g., amine alkylation energy barrier ~25 kcal/mol). Fukui indices identify electrophilic sites (C3 of indole) prone to oxidation .
  • Retrosynthetic planning : ChemAxon or Synthia software suggests pathways via reductive amination or Ugi reactions, prioritizing atom economy (>65%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.